![molecular formula C21H16FN3O B2852261 N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide CAS No. 850929-82-7](/img/structure/B2852261.png)
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide
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Overview
Description
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have attracted significant interest due to their wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
A common method for the synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . These compounds can also be synthesized using solid support catalysts .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines consists of a fused bicyclic 5–6 heterocycle .Chemical Reactions Analysis
The direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Scientific Research Applications
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have been studied for their potential as anticancer agents. The compound may interact with various cellular targets, inhibiting tumor cell growth and angiogenesis. This is achieved through molecular docking studies that suggest these compounds can bind to VEGFR2 receptors, which are critical in tumor growth and blood vessel formation .
Antiviral Properties
Research indicates that imidazo[1,2-a]pyridine analogues exhibit antiviral activities. They have been explored for their efficacy against various viral infections, potentially by interfering with viral replication or assembly processes .
Antibacterial and Antifungal Effects
These compounds have shown promise in combating bacterial and fungal infections. Their mechanism of action may involve disrupting the cell wall synthesis of the pathogens or inhibiting critical enzymes required for their survival .
Anti-inflammatory Uses
The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives make them candidates for the treatment of chronic inflammatory diseases. They may work by modulating the body’s immune response or by directly inhibiting the production of inflammatory cytokines .
Neuroprotective Effects
Some derivatives are being researched for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. These effects might be due to the modulation of neurotransmitter systems or protection against oxidative stress .
GABA A Receptor Modulation
Imidazo[1,2-a]pyridine compounds have been identified as modulators of the GABA A receptor, which is involved in the regulation of neuronal excitability. This application is particularly relevant in the development of anxiolytic and sedative medications .
Future Directions
properties
IUPAC Name |
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O/c22-17-11-9-16(10-12-17)20-21(25-13-5-4-8-18(25)23-20)24-19(26)14-15-6-2-1-3-7-15/h1-13H,14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AINQBLWGUPFTJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide |
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